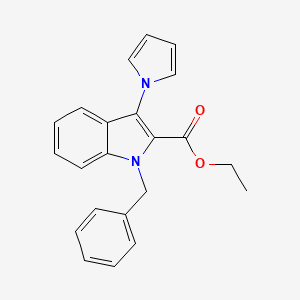

ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

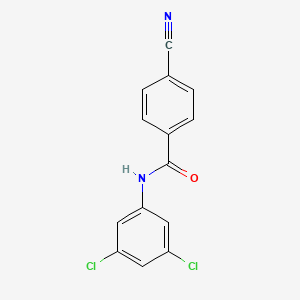

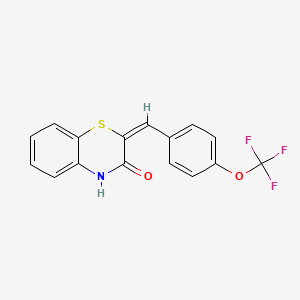

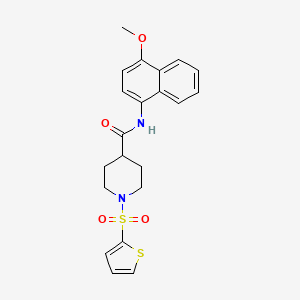

Ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, also known as EMBI, is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is a potent agonist of the cannabinoid receptor CB1 and has been used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Synthetic Applications

- A new strategy for indole synthesis was developed using ethyl pyrrole-2-carboxylate, which involved reactions with succinic anhydride or 3-methoxycarbonylpropionyl chloride to yield a C4-succinyl derivative. This derivative was a key intermediate for synthesizing several indoles functionalized on the benzene moiety (Tani et al., 1996).

- The synthesis of the dibenzopyrrocoline alkaloid skeleton, specifically indolo[2,1-a]isoquinolines and related analogues, was achieved from N-benzylindole or ethyl 1H-indol-1-ylacetate and N-benzylpyrrole precursors. The process involved Suzuki–Miyaura coupling reactions followed by nucleophilic addition reactions (Lötter et al., 2007).

- Research on the facile synthesis of deaza-analogues of the bisindole marine alkaloid topsentin explored the preparation of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. The compounds were evaluated for anticancer activity, with one showing moderate activity against specific cancer cell lines (Carbone et al., 2013).

Heterocyclic Synthesis

- A study detailed the synthesis of genuine ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate, exploring a new method that includes Friedel–Crafts acylation and selective N-debenzylation. This work contributes to the understanding of indole synthesis and the manipulation of heterocyclic compounds (Murakami et al., 1988).

Novel Compounds Synthesis

- Computer-assisted design led to the synthesis of novel pyrrolyl heteroaryl sulfones as potential HIV-1 reverse transcriptase non-nucleoside inhibitors. Despite their inactivity in cell-based assays, they inhibited the target enzyme with micromolar potency, highlighting the utility of computational methods in drug discovery (Silvestri et al., 2000).

properties

IUPAC Name |

ethyl 1-benzyl-3-pyrrol-1-ylindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-2-26-22(25)21-20(23-14-8-9-15-23)18-12-6-7-13-19(18)24(21)16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVQGVREBHLASW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]pyridine-4-carboxamide](/img/structure/B2421213.png)

![2-cyano-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B2421214.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide](/img/structure/B2421216.png)

![2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2421219.png)

![N-(Oxan-4-yl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2421224.png)

![N-(2,5-dimethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2421225.png)